molecular formula C20H22Cl2N6O B2915203 N2-(3-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179481-86-7

N2-(3-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2915203
CAS No.: 1179481-86-7
M. Wt: 433.34
InChI Key: VXARCKZLEWZSCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the products it forms, and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and specific rotation. It can also include studying the compound’s stability under various conditions .

Scientific Research Applications

Psychopharmacological Research

Compounds similar to N2-(3-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, such as m-Chlorophenylpiperazine (mCPP), have been used in psychopharmacology research as probes of serotonin (5-HT) function. Studies investigating the effects of mCPP on psychological, cognitive, and hormonal measurements in humans have helped in understanding the role of 5-HT receptors in anxiety and the hormonal response to serotonin agonists (Silverstone et al., 1994).

Environmental Toxicology

Research on environmental toxicants, including chlorophenols and their derivatives, explores their impact on human health and the environment. Studies on the urinary biomarkers for exposure to monomeric aryl phosphate flame retardants reveal how derivatives of chlorophenols can serve as specific, reliable biomarkers for epidemiological research on health effects of exposure to these compounds (Zhao et al., 2019).

Biomedical Applications

In the realm of biomedical research, compounds structurally related to this compound, such as various chlorophenyl derivatives, have been studied for their potential therapeutic effects and biological monitoring. For instance, the study of gas chromatographic-mass spectrometric determination of chlorophenols in the urine of workers exposed to chlorophenol-containing agents highlights the role of these compounds in occupational health and safety monitoring (Kontsas et al., 1995).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information about safe handling and disposal practices .

Future Directions

This involves speculating on potential future research directions based on the compound’s properties and behavior. It can include potential applications, modifications to improve its properties, or further studies to better understand its behavior .

Properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O.ClH/c1-14-4-2-6-16(12-14)22-18-24-19(23-17-7-3-5-15(21)13-17)26-20(25-18)27-8-10-28-11-9-27;/h2-7,12-13H,8-11H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXARCKZLEWZSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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